3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMDPYAYJGUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Pyrrolidinyl Group Introduction: The next step involves the formation of the pyrrolidinyl group, which can be achieved through the reaction of a suitable amine with a halogenated intermediate.
Methylpyridinyl Group Attachment: The final step involves the attachment of the methylpyridinyl group through an etherification reaction, where the pyrrolidinyl intermediate reacts with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-1-yl Propanone Backbones
(a) 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)
- Structure : Differs in the aryl substituent (4-bromophenyl vs. 3-chlorophenyl) and lacks the pyridinyloxy-pyrrolidine substitution.
- Implications: The bromine atom increases molecular weight (vs. chlorine) and may enhance lipophilicity (logP).
(b) 1-(3-((4-((3-Chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one (Compound 45)
- Structure : Replaces the 6-methylpyridin-2-yloxy group with a larger quinazolinyl-aryl system.
- The terminal alkyne (propynone) may improve reactivity for covalent binding .
(c) 3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one (EN300-2912599)
- Structure: Substitutes the pyridinyloxy group with a chlorothiazolyl-methylamino chain.
- The methylamino linker may facilitate protonation at physiological pH, altering pharmacokinetics .
Cathinone Derivatives with Aryl-Substituted Propanone Moieties
(a) 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one (Compound 28)
- Structure: Shares the 3-chlorophenyl group but replaces the pyrrolidinyl-pyridinyloxy moiety with an ethylamino group.
- Implications: The secondary amine enables salt formation (e.g., HCl), improving crystallinity. However, the lack of a heterocyclic system may reduce target selectivity, as seen in stimulant cathinones .
(b) 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (Compound 30)
- Structure: Substitutes the 3-chlorophenyl with a 4-methylphenyl group and retains the ethylamino side chain.
- Implications: The methyl group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, as observed in psychoactive cathinones .
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 384.85 | 3-ClPh, Pyrrolidinyl, Pyridinyloxy | ~3.2 | Kinase inhibition, CNS targets |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | ~285.7 | 4-BrPh, Pyrrolidinyl | ~2.8 | Intermediate for drug synthesis |
| EN300-2912599 | 340.27 | Chlorothiazolyl, Pyrrolidinyl | ~2.5 | Antimicrobial agents |
| 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one | 211.7 | 3-ClPh, Ethylamino | ~1.9 | Stimulant (cathinone analogue) |
Notes:
- logP values estimated using fragment-based methods (e.g., Crippen’s method).
- The target compound’s higher molecular weight and pyridinyloxy group may reduce bioavailability compared to simpler cathinones but improve target affinity .
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chlorophenyl moiety, a pyrrolidine ring, and a methylpyridine group, which are significant for its interaction with biological targets.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structures can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability. The most effective compounds in related studies demonstrated higher efficacy than established anticonvulsants like valproic acid .
Antinociceptive Effects
The compound has also been evaluated for its antinociceptive activity. In vitro assays revealed that certain derivatives showed significant affinity for TRPV1 receptors, which are implicated in pain signaling. For example, compounds structurally related to this compound demonstrated varying degrees of inhibition at concentrations around 100 µM .
Cytotoxicity and Hepatotoxicity Studies
In cytotoxicity assessments, some derivatives exhibited low toxicity towards Hep G2 cells at concentrations of 1–100 µM. Notably, compounds showed no significant hepatotoxic effects at lower concentrations, indicating a favorable safety profile .
The proposed mechanisms through which this compound exerts its biological effects include:
- Ion Channel Modulation : Interaction with voltage-gated sodium and calcium channels alters neuronal firing rates.
- Receptor Binding : Affinity for TRPV1 and possibly other receptors contributes to its analgesic properties.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1 : A study published in Molecules explored the efficacy of structurally similar compounds on neuronal excitability. The results indicated that modifications to the pyrrolidine moiety enhanced anticonvulsant activity significantly compared to traditional treatments .
Case Study 2 : Another investigation assessed the analgesic properties of related compounds through TRPV1 receptor binding assays. The findings revealed that certain derivatives had a marked effect on pain pathways, suggesting potential therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
